molecular formula C14H16N4O3 B14737935 N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide CAS No. 5908-29-2

N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide

Cat. No.: B14737935
CAS No.: 5908-29-2
M. Wt: 288.30 g/mol
InChI Key: XRRFLAFJKGSXHQ-UHFFFAOYSA-N
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Description

N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and a hydrazinylidene moiety attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide typically involves the reaction of 4-nitrophenylhydrazine with cyclohex-1-en-1-yl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods have been explored to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .

Scientific Research Applications

N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-{6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide
  • N-{6-[2-(4-Chlorophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide

Uniqueness

N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and potential biological activities. This differentiates it from similar compounds with different substituents on the phenyl ring .

Properties

CAS No.

5908-29-2

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

N-[6-[(4-nitrophenyl)hydrazinylidene]cyclohexen-1-yl]acetamide

InChI

InChI=1S/C14H16N4O3/c1-10(19)15-13-4-2-3-5-14(13)17-16-11-6-8-12(9-7-11)18(20)21/h4,6-9,16H,2-3,5H2,1H3,(H,15,19)

InChI Key

XRRFLAFJKGSXHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCCCC1=NNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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